REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([O:12][Si](C(C)(C)C)(C)C)=[N:7][C:6]([O:20][Si](C(C)(C)C)(C)C)=[CH:5]2.C([Li])(C)(C)C.[I:33]I.Cl>O1CCCC1.CS(C)=O.CO.O>[I:33][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:20])[CH2:5]2 |f:6.7|
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Name
|
6-bromo-1,3-bis{[tert-butyl(dimethyl)silyl]oxy}isoquinoline
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(N=C(C2=CC1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at this temperature for 2 hr
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for additional 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The dry-ice bath is removed
|
Type
|
STIRRING
|
Details
|
stirred over weekend
|
Type
|
CUSTOM
|
Details
|
Evaporating the brown solution
|
Type
|
CUSTOM
|
Details
|
yielded brown oil
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to give light tan solid
|
Type
|
CUSTOM
|
Details
|
to give a precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed successively with water, methanol, ether and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2CC(NC(C2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 55.6% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |